2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one
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Overview
Description
2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. The starting materials often include 6,7-difluoro-3,4-dihydroquinoline and phthalazinone derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the difluoroquinoline moiety.
Condensation: reactions to form the phthalazinone core.
Catalytic hydrogenation: to reduce any intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: for efficient and scalable synthesis.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could be used to modify the phthalazinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: The compound can serve as a building block for creating new molecules with potential biological activity.
Biology
Enzyme inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug development:
Industry
Material science: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one would depend on its specific biological target. Generally, it could involve:
Binding to active sites: Inhibiting enzyme activity by binding to the active site.
Modulating pathways: Affecting cellular pathways by interacting with key proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Quinoline derivatives: Compounds with similar quinoline moieties.
Uniqueness
Fluorine atoms: The presence of fluorine atoms in the quinoline moiety may enhance the compound’s stability and biological activity.
Specificity: The unique combination of the phthalazinone and quinoline structures may confer specific biological properties not found in other compounds.
Properties
Molecular Formula |
C18H15F2N3O |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-[(6,7-difluoro-3,4-dihydro-2H-quinolin-1-yl)methyl]phthalazin-1-one |
InChI |
InChI=1S/C18H15F2N3O/c19-15-8-12-5-3-7-22(17(12)9-16(15)20)11-23-18(24)14-6-2-1-4-13(14)10-21-23/h1-2,4,6,8-10H,3,5,7,11H2 |
InChI Key |
LJQZPPVHWXETDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2N(C1)CN3C(=O)C4=CC=CC=C4C=N3)F)F |
Origin of Product |
United States |
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